
N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine is a chemical compound with the molecular formula C15H23N3O2 This compound is known for its unique structure, which includes a cyclohexyl group, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with a suitable pyridine derivative, followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-2-amine
- N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-3-amine
Uniqueness
N-Cyclohexyl-4-morpholin-4-YL-1-oxo-6H-pyridin-6-amine stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
CAS No. |
75291-56-4 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-cyclohexyl-1-hydroxy-4-morpholin-4-ylpyridin-2-imine |
InChI |
InChI=1S/C15H23N3O2/c19-18-7-6-14(17-8-10-20-11-9-17)12-15(18)16-13-4-2-1-3-5-13/h6-7,12-13,19H,1-5,8-11H2 |
InChI Key |
YBKZAXAIUOAXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2C=C(C=CN2O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)
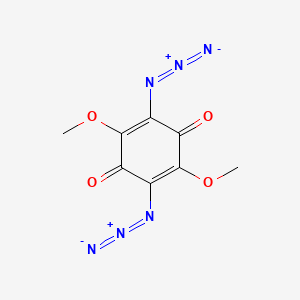
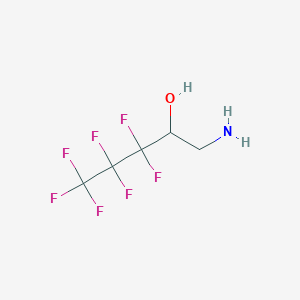
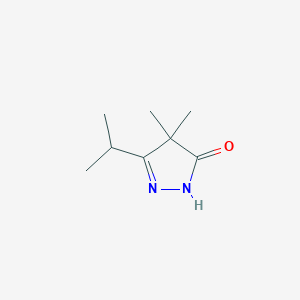
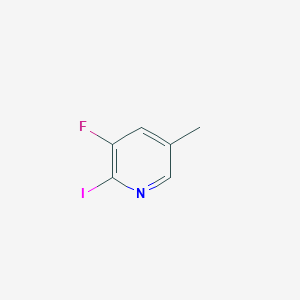
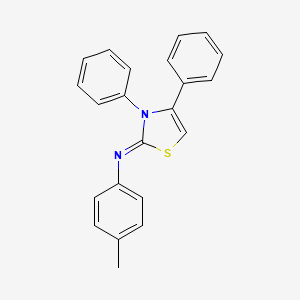
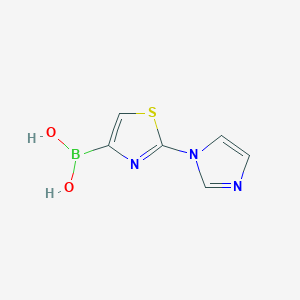

![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
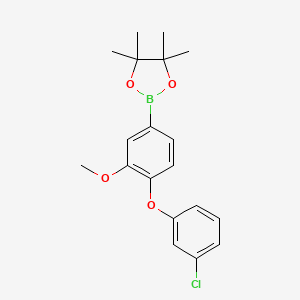
![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
